
2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In
Mécanisme D'action
The mechanism of action of 2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide involves the inhibition of the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and cancer. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have anti-inflammatory effects by reducing the production of prostaglandins. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide in lab experiments is its potential therapeutic applications. This compound has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of 2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Another direction is to study its mechanism of action in more detail, in order to fully understand its biochemical and physiological effects. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of this compound.
Méthodes De Synthèse
The synthesis method of 2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with cyclobutanecarboxylic acid chloride in the presence of triethylamine. The resulting product is then reacted with 2-hydroxybenzaldehyde in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The final product obtained is this compound, which is a white crystalline solid.
Applications De Recherche Scientifique
2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide has been widely studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Additionally, it has been found to have anti-cancer properties, making it a potential candidate for the development of new cancer drugs.
Propriétés
IUPAC Name |
2-(cyclobutanecarbonylamino)-N-(2-hydroxyphenyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-12-7-2-1-6-10(12)16-14(21)11-8-22-15(17-11)18-13(20)9-4-3-5-9/h1-2,6-9,19H,3-5H2,(H,16,21)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJOBIQDAXKWAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-1-benzyl-3-(((2,4-dimethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2912560.png)
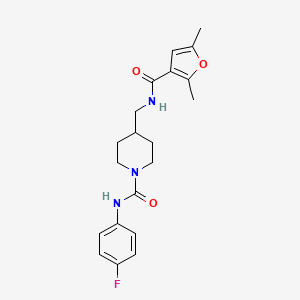


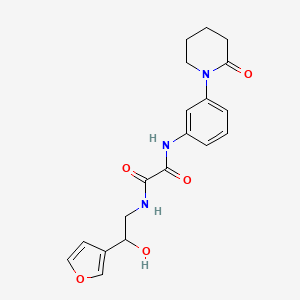

![2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2912568.png)
![2-(2-(benzylthio)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2912569.png)
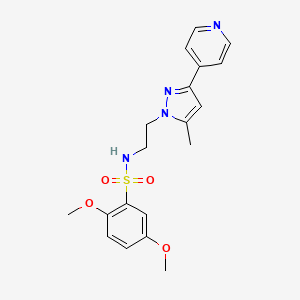
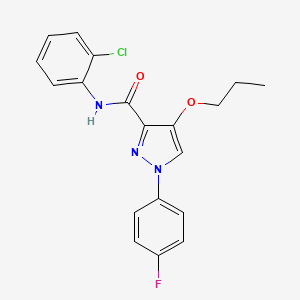
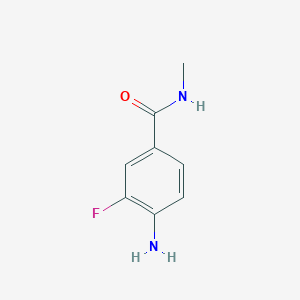


![1-(Oxan-4-yl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea](/img/structure/B2912581.png)